Tert-butyl N-[2-oxo-1-phenyl-2-(pyrrolidin-1-YL)ethyl]carbamate is a compound that belongs to the class of carbamates, which are esters or salts of carbamic acid. This compound features a tert-butyl group, an oxo group, and a pyrrolidine moiety, making it a complex organic molecule with potential pharmacological applications.
This compound can be synthesized through various organic chemistry methods, typically involving the reaction of tert-butyl carbamate with pyrrolidine derivatives. Its classification falls under organic compounds with potential uses in medicinal chemistry due to its structural features that may interact with biological targets.
The synthesis of Tert-butyl N-[2-oxo-1-phenyl-2-(pyrrolidin-1-YL)ethyl]carbamate generally involves multiple synthetic steps:
The molecular formula of Tert-butyl N-[2-oxo-1-phenyl-2-(pyrrolidin-1-YL)ethyl]carbamate is , with a molecular weight of approximately 415.4 g/mol. The structure includes:
The InChI key for this compound is NPXCVBAAQZIUBN-UHFFFAOYSA-N, which provides a unique identifier for its chemical structure.
Tert-butyl N-[2-oxo-1-phenyl-2-(pyrrolidin-1-YL)ethyl]carbamate can undergo several types of chemical reactions:
The mechanism of action for Tert-butyl N-[2-oxo-1-phenyl-2-(pyrrolidin-1-YL)ethyl]carbamate involves its interaction with specific biological targets. The trifluoromethyl group and the pyrrolidinone ring are crucial for binding to enzymes and receptors, potentially modulating their activity. This interaction may lead to various physiological effects, which are currently subjects of ongoing research .
Tert-butyl N-[2-oxo-1-phenyl-2-(pyrrolidin-1-YL)ethyl]carbamate is typically characterized by:
Key chemical properties include:
These properties contribute to its behavior in chemical reactions and potential applications in pharmaceuticals .
Tert-butyl N-[2-oxo-1-phenyl-2-(pyrrolidin-1-YL)ethyl]carbamate has potential scientific uses, particularly in medicinal chemistry. Its structural characteristics suggest it may act as a precursor for developing new pharmaceuticals, especially those targeting neurological conditions due to its interaction with receptors involved in neurotransmission .
Carbamate protection is pivotal for nitrogen group management in pyrrolidine synthesis. The tert-butoxycarbonyl (Boc) group serves as the preferred protecting agent due to its orthogonal stability amid diverse reaction conditions and clean deprotection under mild acidic treatment. In pyrrolidine-based scaffolds, Boc prevents unwanted nucleophilic attacks at the pyrrolidine nitrogen during critical steps such as acylation or alkylation. Research demonstrates that Boc-protected pyrrolidine intermediates enable selective functionalization at the C2/C3 positions without compromising ring integrity, particularly during electrophilic cyclizations or iodomediated carbamate annulations [2].
For Tert-butyl N-[2-oxo-1-phenyl-2-(pyrrolidin-1-yl)ethyl]carbamate, the Boc group shields the secondary amine of the pyrrolidine moiety during ketone formation at the ethylcarbamate linker. This strategy is essential for maintaining regioselectivity in subsequent nucleophilic additions, as evidenced by 85–92% yields in analogous compounds when using Boc under anhydrous conditions [7].
Table 1: Carbamate Protection Efficacy in Pyrrolidine Systems
Protecting Group | Stability Profile | Deprotection Conditions | Yield in Target Scaffold (%) |
---|---|---|---|
Boc | Acid-stable, Base-labile | TFA/DCM (0°C, 1h) | 92 |
Cbz | Base-stable, Hydrogenolyzable | H₂/Pd-C, RT | 78 |
Fmoc | Base-stable, Acid-labile | Piperidine/DMF | 65 |
Integration of the tert-butyl carbamate group predominantly follows two nucleophilic pathways:
For the target compound, the ethylcarbamate segment (–NH–C(O)–O–tBu) is installed via amine-carbamate coupling. Propylphosphonic anhydride (T3P) activates the carboxylic acid of N-Boc-protected glycine derivatives, facilitating nucleophilic attack by the pyrrolidine nitrogen. This achieves 88% yield with <2% racemization [7].
Stereocontrol centers on the chiral α-carbon adjacent to the ketone (2-oxo-1-phenylethyl segment). Key approaches include:
Empirical data confirms that the (S)-configuration enhances target binding affinity (e.g., 2× higher BChE inhibition vs. (R)-isomers) due to optimal spatial orientation of the phenyl-pyrrolidine pharmacophore [7].
Solution-Phase Synthesis dominates for Tert-butyl N-[2-oxo-1-phenyl-2-(pyrrolidin-1-yl)ethyl]carbamate, offering flexibility in reaction scaling and real-time monitoring. Key steps (e.g., carbamate annulation) proceed in 3–4 linear steps with an overall 65–70% yield. However, it suffers from cumbersome intermediate purifications [5] [7].
Solid-Phase Synthesis employs resin-bound pyrrolidine precursors (e.g., Wang resin), where carbamate formation occurs via in situ activation. While reducing purification needs, it faces limitations:
Table 2: Synthesis Route Efficiency Analysis
Parameter | Solution-Phase | Solid-Phase |
---|---|---|
Overall Yield (%) | 68 | 52 |
Purity (HPLC, %) | >95 | 88 |
Reaction Steps | 4 | 6 |
Scalability | Multi-gram | <500 mg |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3